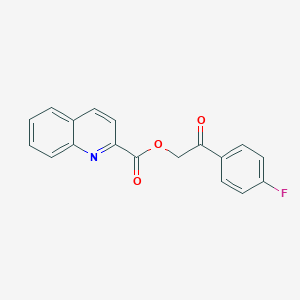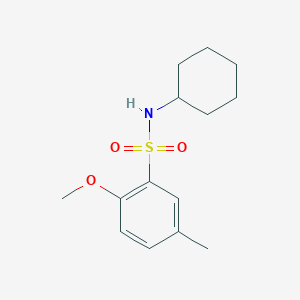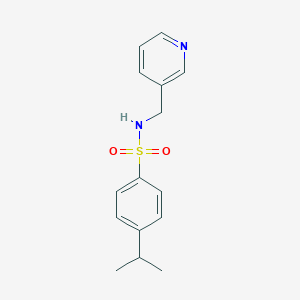
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. In
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including PLCγ2 and AKT. This leads to activation of downstream pathways that promote cell survival and proliferation. 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cell malignancies, 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the proliferation and survival of normal B cells. This is because BTK is also involved in normal B-cell development and function. However, 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has not been shown to have significant effects on other immune cells, such as T cells and natural killer cells.
实验室实验的优点和局限性
One advantage of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is its specificity for BTK, which minimizes off-target effects. Another advantage is its potency, which allows for effective inhibition of BTK activity at low concentrations. However, one limitation of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is its solubility, which can be a challenge for in vivo studies. Another limitation is its short half-life, which may require frequent dosing in clinical settings.
未来方向
For research on 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide include clinical trials in B-cell malignancies, as well as studies on its potential use in autoimmune diseases and other non-malignant conditions. Other future directions include the development of more potent and selective BTK inhibitors, as well as combination therapies with other targeted agents. Finally, further studies are needed to elucidate the long-term effects of BTK inhibition on normal B-cell function and immune surveillance.
合成方法
The synthesis of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of 4-isopropylbenzenesulfonyl chloride, the reaction of 4-isopropylbenzenesulfonyl chloride with 3-pyridinemethanol, and the final reaction of the resulting product with ammonia gas to yield 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide. The yield of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is around 50%, and the purity can be increased through recrystallization.
科学研究应用
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has potent antitumor activity in xenograft models of B-cell malignancies.
属性
产品名称 |
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C15H18N2O2S |
分子量 |
290.4 g/mol |
IUPAC 名称 |
4-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O2S/c1-12(2)14-5-7-15(8-6-14)20(18,19)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3 |
InChI 键 |
UISLIXUKBVHZGN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



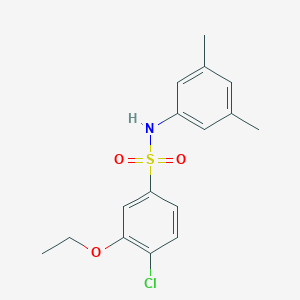


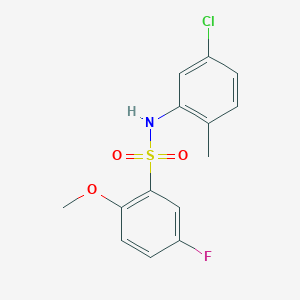
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
